2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with a sulfonyl group attached to a dichloromethoxyphenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where the sulfonyl group is introduced to the benzamide core. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-methoxyphenylsulfonylamino-benzamide
- 5-Chloro-2-methoxy-N-(2-furylmethyl)benzamide
- N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
Uniqueness
Compared to similar compounds, 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide stands out due to its unique combination of dichloro and methoxy substituents, which enhance its reactivity and specificity in various chemical reactions. This makes it particularly valuable in research applications where precise molecular interactions are required.
Properties
Molecular Formula |
C14H12Cl2N2O4S |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-22-12-6-10(16)13(7-9(12)15)23(20,21)18-11-5-3-2-4-8(11)14(17)19/h2-7,18H,1H3,(H2,17,19) |
InChI Key |
ZXRODKCKCYWOKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
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